molecular formula C15H25N3 B12327325 N*1*-(1-Benzyl-piperidin-4-yl)-N*1*-methyl-ethane-1,2-diamine

N*1*-(1-Benzyl-piperidin-4-yl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B12327325
M. Wt: 247.38 g/mol
InChI Key: ZAXFPBODJOPVGM-UHFFFAOYSA-N
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Description

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to an ethane-1,2-diamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-benzylpiperidine with methylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield N-oxides, while reduction with sodium borohydride may produce secondary amines.

Scientific Research Applications

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine can be compared with other similar compounds, such as N-(1-benzylpiperidin-4-yl)-benzamide and N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide . These compounds share structural similarities but differ in their functional groups and overall properties. The unique structure of N1-(1-Benzyl-piperidin-4-yl)-N1-methyl-ethane-1,2-diamine, particularly the presence of the ethane-1,2-diamine moiety, distinguishes it from these related compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N'-(1-benzylpiperidin-4-yl)-N'-methylethane-1,2-diamine

InChI

InChI=1S/C15H25N3/c1-17(12-9-16)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13,16H2,1H3

InChI Key

ZAXFPBODJOPVGM-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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